4-(1,4-Dimethylpiperidin-4-yl)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(1,4-dimethylpiperidin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-13(7-9-15(2)10-8-13)11-3-5-12(14)6-4-11/h3-6H,7-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSMNNZYZSCMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1,4-Dimethylpiperidin-4-yl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(1,4-dimethylpiperidin-4-yl)aniline, a versatile building block with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a thorough understanding of this compound's properties, synthesis, and applications.
Introduction
This compound, with CAS Number 1242153-34-9, is a substituted aniline featuring a dimethylpiperidine moiety.[1] This structural combination imparts unique physicochemical properties that make it an attractive intermediate for the synthesis of complex molecules, particularly in the realm of pharmaceutical development. The piperidine ring is a common scaffold in medicinal chemistry, often utilized to improve aqueous solubility and bioavailability of drug candidates.[2][3] The dimethyl substitution on the piperidine ring can further influence lipophilicity and metabolic stability. This guide will delve into the known and predicted chemical properties of this compound, outline a plausible synthetic route, and discuss its potential applications based on the reactivity of its functional groups and the therapeutic relevance of related structures.
Physicochemical and Spectroscopic Properties
Precise experimental data for this compound is not extensively available in public literature. However, based on its structure and data from analogous compounds, we can predict its key properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1242153-34-9 | [1] |
| Molecular Formula | C₁₃H₂₀N₂ | [1] |
| Molecular Weight | 204.31 g/mol | [1] |
| Appearance | Predicted: Off-white to yellow solid | Inferred from similar anilines |
| Melting Point | Not available | - |
| Boiling Point | Predicted: >300 °C at 760 mmHg | Inferred from related anilines[4] |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. | Chemical principles |
| pKa | Predicted: 4.5 - 5.5 (aniline amine), 9.0 - 10.0 (piperidine amine) | Inferred from aniline and N-methylpiperidine |
| logP | Predicted: 2.5 - 3.5 | Computational prediction |
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecule's structure.
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons of the aniline ring, the methylene protons of the piperidine ring, and the two methyl groups. The aromatic protons would likely appear as two doublets in the range of 6.5-7.5 ppm. The piperidine protons would present as complex multiplets between 1.5 and 3.0 ppm. The N-methyl and C-methyl groups would each exhibit a singlet, likely in the 1.0-2.5 ppm range.
-
¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons (110-150 ppm), the piperidine carbons (20-60 ppm), and the methyl carbons (15-45 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (1500-1600 cm⁻¹).
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 204. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and cleavage of the piperidine ring.
Synthesis Protocol
Reductive Amination of 4-(4-Aminophenyl)-4-methylpiperidine
This protocol outlines the N-methylation of the piperidine nitrogen via reductive amination using formaldehyde and a reducing agent.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthetic pathway via reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-(4-aminophenyl)-4-methylpiperidine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added a catalytic amount of glacial acetic acid (0.1 eq).
-
Addition of Aldehyde: Formaldehyde (1.1 eq, 37% solution in water) is added dropwise to the stirred solution at room temperature. The mixture is stirred for 1 hour.
-
Addition of Reducing Agent: Sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise over 30 minutes, controlling any effervescence.
-
Reaction Monitoring: The reaction is stirred at room temperature for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane is an excellent solvent for the reactants and does not interfere with the reaction.
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations, well-suited for substrates with other reducible functional groups.
-
Catalyst: Acetic acid protonates the intermediate iminium ion, activating it for reduction.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Typical Conditions |
| HPLC | Purity assessment and quantification | Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acidDetection: UV at 254 nm |
| GC-MS | Purity and identity confirmation | Column: DB-5ms or similar non-polar capillary columnCarrier Gas: HeliumIonization: Electron Impact (EI) at 70 eV |
| NMR Spectroscopy | Structural elucidation | Solvent: CDCl₃ or DMSO-d₆Frequency: 400 MHz for ¹H, 100 MHz for ¹³C |
| FT-IR Spectroscopy | Functional group identification | Method: KBr pellet or thin film |
Diagram 2: Analytical Workflow for Quality Control
Caption: A self-validating analytical workflow.
Applications in Drug Discovery and Medicinal Chemistry
Substituted anilines and piperidines are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The title compound serves as a valuable starting material for the synthesis of more complex molecules targeting various disease areas.
Precursor for Bioactive Molecules
The primary amine of the aniline moiety is a versatile functional group for further chemical transformations. It can readily undergo reactions such as:
-
Amide bond formation: Coupling with carboxylic acids to form amides, a common linkage in drug molecules.
-
Sulfonamide formation: Reaction with sulfonyl chlorides to produce sulfonamides, another important pharmacophore.
-
Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates.
-
Buchwald-Hartwig amination: Cross-coupling with aryl halides to form diarylamines.
The tertiary amine of the piperidine ring can act as a basic center, which is often crucial for receptor binding and for improving the pharmacokinetic properties of a drug candidate.
Potential Therapeutic Targets
While specific biological activity for this compound itself has not been reported, related structures are known to be intermediates in the synthesis of compounds targeting:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that binds to the hinge region of the kinase ATP-binding site.[5]
-
GPCR Ligands: The piperidine scaffold is prevalent in ligands for G-protein coupled receptors, including opioid, dopamine, and serotonin receptors.
-
Ion Channel Modulators: Substituted piperidines are also found in compounds that modulate the activity of various ion channels.
Safety and Handling
Based on the hazard statements for closely related compounds, this compound should be handled with care.
-
Hazard Statements (Predicted): H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Keep in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[1]
Conclusion
This compound is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and chemical industries. Its structural features suggest favorable physicochemical properties for drug development. While detailed experimental data is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures, offering a solid foundation for researchers and scientists working with this compound.
References
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]
-
Patsnap. (2017). Method for preparing 4-(piperidine-3-yl)aniline. Retrieved from [Link]
-
Apicule. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline (CAS No: 115619-01-7) API Intermediate Manufacturers. Retrieved from [Link]
- Google Patents. (n.d.). CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.
-
PubChem. (n.d.). 4-Anilinopiperidine. Retrieved from [Link]
-
Luminix Health. (n.d.). N,N-Dimethyl-4-(piperidin-4-yl)aniline. Retrieved from [Link]
-
ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 3666757 A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 1,4-dimethylpiperazine (a), 2 catalyst.... Retrieved from [Link]
-
ResearchGate. (n.d.). A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing.... Retrieved from [Link]
- Google Patents. (n.d.). CN110041302B - 2-amino-4-substituted pyridine derivative and synthesis method and application thereof.
-
Journal of Pharmaceutical Research International. (2021). Analytical Method Development and Validation for Estimation of Bedaquiline (BDQ) Using RP-HPLC. Retrieved from [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Retrieved from [Link]
Sources
- 1. 1242153-34-9|this compound|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. luminixhealth.com [luminixhealth.com]
- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(1,4-Dimethylpiperidin-4-yl)aniline synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-(1,4-Dimethylpiperidin-4-yl)aniline
Executive Summary
This compound is a key structural motif found in a variety of pharmacologically active molecules. Its unique architecture, featuring a tertiary amine within a piperidine ring and a primary aniline amine, makes it a valuable building block for drug discovery and development. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, designed for researchers and scientists in the field. The proposed synthesis is grounded in well-established, high-yielding chemical transformations, ensuring reproducibility and scalability. We will delve into the strategic rationale behind the chosen pathway, provide detailed step-by-step experimental protocols, and offer mechanistic insights into the key reactions.
Introduction and Strategic Overview
The target molecule, this compound, presents a specific synthetic challenge: the construction of a quaternary carbon center on a piperidine ring, which is itself attached to an aniline moiety. A successful synthesis must strategically sequence the introduction of the various functional groups to avoid side reactions and ensure high yields.
Our proposed strategy is a convergent synthesis that builds the molecule in a logical, stepwise fashion. The core of this strategy involves:
-
Construction of the Aryl-Piperidine Core: Formation of the key C-C bond between the future aniline ring (initially as a nitrobenzene for functional group compatibility) and the piperidine precursor.
-
Piperidine Ring Functionalization: Introduction of the N-methyl group onto the piperidine nitrogen.
-
Final Amine Formation: Reduction of the nitro group to the target aniline.
This approach protects the reactive aniline group as a nitro group until the final step, a common and effective strategy in medicinal chemistry to prevent undesired side reactions during earlier synthetic manipulations.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a logical path for disconnecting the target molecule into readily available starting materials. The primary disconnections are made at the C-N bonds of the aniline and the N-methyl group, and the C-C bond linking the two rings.
Caption: Proposed four-step synthesis pathway.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(4-Nitrophenyl)-4-methylpiperidine-2,6-dione
This step involves a tandem Michael addition and Dieckmann condensation to construct the piperidine-dione core. 4-Nitrophenylacetonitrile is deprotonated and adds to two equivalents of methyl acrylate, followed by cyclization.
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 4-Nitrophenylacetonitrile | 162.15 | 10.0 g | 61.7 mmol | 1.0 |
| Sodium Hydride (60% in oil) | 40.00 | 5.43 g | 135.7 mmol | 2.2 |
| Methyl Acrylate | 86.09 | 11.6 mL | 129.5 mmol | 2.1 |
| Tetrahydrofuran (THF), anhydrous | - | 250 mL | - | - |
Procedure:
-
To a dry 500 mL three-neck round-bottom flask under an inert atmosphere (N₂), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, then carefully decant the hexanes.
-
Add 150 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-nitrophenylacetonitrile in 100 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add methyl acrylate dropwise to the reaction mixture. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12 hours.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired dione as a solid.
Step 2: Synthesis of 4-(4-Methylpiperidin-4-yl)nitrobenzene
This is a complete reduction of the dione functionality (two amide carbonyls) to the corresponding methylene groups using a powerful reducing agent.
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Piperidine-2,6-dione intermediate | 262.26 | 10.0 g | 38.1 mmol | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 4.34 g | 114.4 mmol | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - | - |
Procedure:
-
To a dry 500 mL round-bottom flask under N₂, add LiAlH₄ and 100 mL of anhydrous THF. Cool to 0 °C.
-
Dissolve the dione intermediate in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After addition, remove the ice bath and heat the reaction to reflux for 8 hours.
-
Cool the reaction back to 0 °C. Cautiously quench the reaction using a Fieser workup: slowly add 4.3 mL of water, followed by 4.3 mL of 15% aqueous NaOH, and finally 13 mL of water.
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Step 3: Synthesis of 4-(1,4-Dimethylpiperidin-4-yl)nitrobenzene
This step utilizes the Eschweiler-Clarke reaction, a classic method for the methylation of primary and secondary amines using formaldehyde and formic acid. [1]
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Piperidine intermediate | 220.29 | 8.0 g | 36.3 mmol | 1.0 |
| Formaldehyde (37% in H₂O) | 30.03 | 3.2 mL | 40.0 mmol | 1.1 |
| Formic Acid (98%) | 46.03 | 3.0 mL | 79.9 mmol | 2.2 |
Procedure:
-
In a 100 mL round-bottom flask, combine the piperidine intermediate, formaldehyde, and formic acid.
-
Heat the mixture to 100 °C in an oil bath and stir for 6 hours. CO₂ evolution will be observed.
-
Cool the reaction to room temperature and basify to pH > 10 by the slow addition of 4M NaOH solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the N-methylated product.
Step 4: Synthesis of this compound
The final step is the reduction of the aromatic nitro group to an aniline. Catalytic hydrogenation is a clean and efficient method for this transformation. [2][3]
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Nitrobenzene intermediate | 234.32 | 7.0 g | 29.9 mmol | 1.0 |
| Palladium on Carbon (10% Pd) | - | 700 mg | - | 10% w/w |
| Methanol | - | 150 mL | - | - |
| Hydrogen (H₂) gas | - | - | - | Balloon or Parr shaker |
Procedure:
-
Dissolve the nitrobenzene intermediate in methanol in a suitable hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere.
-
Purge the vessel with H₂ gas and maintain a positive pressure of H₂ (e.g., via a balloon or in a Parr hydrogenator at 50 psi).
-
Stir the reaction vigorously at room temperature for 4-6 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Caution: The Pd/C catalyst can be pyrophoric; do not allow it to dry in the air.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Mechanistic Insights
The Eschweiler-Clarke Reaction
The N-methylation step is a prime example of reductive amination. The mechanism proceeds through two key stages:
-
Imine/Iminium Ion Formation: The secondary amine of the piperidine attacks the carbonyl carbon of formaldehyde. Dehydration leads to the formation of a transient iminium ion.
-
Hydride Transfer: Formic acid then acts as a hydride source, transferring a hydride to the iminium ion, which reduces it to the tertiary amine. The formic acid is oxidized to carbon dioxide in the process.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Causality in Reagent Selection
-
LiAlH₄ for Dione Reduction: Amides are notoriously difficult to reduce. Strong, non-selective hydride donors like LiAlH₄ are required to reduce the carbonyls completely to methylenes. Milder reagents like NaBH₄ would be ineffective.
-
Eschweiler-Clarke for N-Methylation: This method is advantageous because it uses inexpensive reagents (formaldehyde, formic acid) and avoids the use of alkyl halides, which could lead to over-alkylation and the formation of quaternary ammonium salts. It is a one-pot, high-yielding procedure perfect for this transformation. [1]* Catalytic Hydrogenation for Nitro Reduction: This is the preferred method for reducing aromatic nitro groups due to its high chemoselectivity. [2]It typically proceeds with high yields and produces only water as a byproduct, simplifying purification. Alternative methods like using metals in acid (e.g., Fe/HCl, SnCl₂) are effective but can require more strenuous workups to remove metal salts.
Conclusion
The presented four-step synthesis provides a reliable and scalable pathway to this compound. By leveraging robust and well-understood reactions such as Michael additions, exhaustive amide reduction, Eschweiler-Clarke N-methylation, and catalytic hydrogenation, this guide offers a clear and logical approach for researchers in drug development. The strategic use of a nitro group as a masked aniline simplifies the synthesis and maximizes the potential for high overall yield.
References
- CN106432054A - Method for preparing 4-(piperidine-3-yl)
- Method for preparing 4-(piperidine-3-yl)
- Amine synthesis by reductive amination (reductive alkyl
- Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor - MDPI.
- Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticl - ChemRxiv.
- 4-Piperidinoaniline synthesis - ChemicalBook.
- Nitrobenzene reduction with different solvents a | Download Table - ResearchG
Sources
The Evolving Landscape of 4-(1,4-Dimethylpiperidin-4-yl)aniline Derivatives: A Technical Guide for Drug Discovery
Introduction: A Privileged Scaffold in CNS Drug Discovery
The 4-(1,4-dimethylpiperidin-4-yl)aniline core represents a significant and enduring scaffold in the realm of medicinal chemistry, particularly for targeting central nervous system (CNS) disorders. Its inherent structural features, combining a rigid piperidine ring with an aromatic aniline moiety, provide a versatile platform for designing ligands with high affinity and selectivity for various receptors. This guide delves into the technical nuances of this chemical class, offering insights into its synthesis, pharmacology, and the critical structure-activity relationships (SAR) that govern its biological activity, with a primary focus on its modulation of the kappa-opioid receptor (KOR).
The journey of a drug candidate from a laboratory curiosity to a potential therapeutic is paved with meticulous design, synthesis, and evaluation. The 4-aryl-4-aminopiperidine framework is a testament to this process, with numerous derivatives being investigated for their potential to treat a spectrum of conditions including pain, depression, anxiety, and substance abuse disorders[1][2][3][4]. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of molecules, enabling them to navigate the complexities of lead optimization and preclinical development.
Medicinal Chemistry: Forging the Path to Potency and Selectivity
The synthetic accessibility of the this compound core allows for systematic modifications to probe the intricate interactions with its biological targets. A deep understanding of the synthetic routes is paramount for generating diverse libraries of analogs for SAR studies.
Representative Synthetic Protocol: Synthesis of this compound
The following protocol outlines a plausible multi-step synthesis, drawing upon established methodologies for the creation of 4-amino-4-arylpiperidines[5][6]. This self-validating system ensures a logical progression from commercially available starting materials to the final core structure.
Step 1: N-Benzylation and Cyanation of 4-Piperidone
The synthesis commences with the protection of the piperidine nitrogen, followed by the introduction of a cyano group at the 4-position. This is a crucial step that sets the stage for the subsequent construction of the quaternary center.
-
Reaction: 1-Benzyl-4-piperidone is reacted with potassium cyanide in the presence of a suitable acid to form the corresponding cyanohydrin.
-
Causality: The benzyl group serves as a robust protecting group for the secondary amine, preventing unwanted side reactions. The cyanohydrin formation is a classic method for introducing a carbon-based functional group at the carbonyl position, which can be further elaborated.
Step 2: Grignard Reaction for Aryl Group Installation
The introduction of the phenyl group is achieved via a Grignard reaction, a powerful tool for carbon-carbon bond formation.
-
Reaction: The cyanohydrin from Step 1 is treated with phenylmagnesium bromide.
-
Causality: The Grignard reagent attacks the nitrile carbon, leading to the formation of an imine intermediate, which upon acidic workup, hydrolyzes to a ketone. This sequence efficiently installs the phenyl ring at the 4-position.
Step 3: Reductive Amination to Introduce the Amino Group
The ketone is converted to the primary amine through reductive amination.
-
Reaction: The 4-aryl-4-oxopiperidine is reacted with a source of ammonia, such as ammonium acetate, and a reducing agent like sodium cyanoborohydride.
-
Causality: This one-pot reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the desired amine. Sodium cyanoborohydride is a mild reducing agent, selective for the imine over the ketone, thus minimizing side reactions.
Step 4: N-Methylation and Deprotection
The final steps involve the methylation of the piperidine nitrogen and the newly introduced primary amine, followed by the removal of the benzyl protecting group.
-
Reaction: The product from Step 3 is treated with formaldehyde and a reducing agent (Eschweiler-Clarke reaction) to methylate the primary amine. Subsequent N-methylation of the piperidine nitrogen can be achieved using a suitable methylating agent. Finally, the benzyl group is removed by catalytic hydrogenation.
-
Causality: The Eschweiler-Clarke reaction is a classic and efficient method for the exhaustive methylation of primary and secondary amines. Catalytic hydrogenation is a clean and effective method for cleaving the benzyl protecting group, yielding the final product.
Caption: Synthetic workflow for this compound.
Pharmacology: Unraveling the Interaction with the Kappa-Opioid Receptor
The primary biological target for many this compound derivatives is the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in pain, mood, and addiction[3][7]. Modulation of KOR activity can lead to a range of physiological effects, making it an attractive target for therapeutic intervention.
KOR Signaling: A Dichotomy of Pathways
Upon activation by an agonist, KOR initiates intracellular signaling cascades through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway[8][9].
-
G-protein Pathway: KOR couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity[7]. This pathway is believed to be responsible for the analgesic effects of KOR agonists[7][9][10].
-
β-arrestin Pathway: This pathway is involved in receptor desensitization, internalization, and the activation of downstream signaling cascades, including mitogen-activated protein kinases (MAPKs) like p38[7][11]. The β-arrestin pathway has been linked to the undesirable side effects of KOR agonists, such as dysphoria and sedation[7][10].
The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another, has emerged as a key strategy in modern drug design. The development of G-protein biased KOR agonists holds the promise of achieving analgesia with a reduced side-effect profile[10][12].
Caption: Kappa-opioid receptor signaling pathways.
Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Activity
Systematic structural modifications of the 4-aryl-4-aminopiperidine scaffold have yielded valuable insights into the determinants of opioid receptor affinity and selectivity. The following table summarizes SAR data for a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, highlighting the impact of substitutions on the aryl ring on binding affinity at µ (mu), κ (kappa), and δ (delta) opioid receptors[13].
| Compound | R Group (Aryl Substituent) | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |
| 1 | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |
| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |
| 7 | 3-OCON(CH₃)₂ | 1.2 | 2.9 | 55 |
Analysis of SAR Data:
-
Position of the Hydroxyl Group: A hydroxyl group at the meta-position (Compound 1) of the phenyl ring confers high affinity for both µ and κ receptors, with moderate selectivity for the µ receptor. Moving the hydroxyl to the ortho- (Compound 2) or para- (Compound 3) position leads to a significant decrease in affinity across all three receptor subtypes. This underscores the critical role of the spatial orientation of this hydrogen bond donor for optimal receptor engagement.
-
Bioisosteric Replacement of the Hydroxyl Group: Replacing the meta-hydroxyl with a methoxy group (Compound 4) results in a substantial loss of µ receptor affinity, while maintaining moderate κ receptor affinity. This suggests that while a hydrogen bond donor is preferred for µ receptor binding, a hydrogen bond acceptor is tolerated at the κ receptor.
-
Carbamate Analogs: Conversion of the meta-hydroxyl to various carbamates (Compounds 5-7) generally retains high affinity for both µ and κ receptors. This indicates that this position can accommodate bulkier substituents, a feature that can be exploited to fine-tune pharmacokinetic properties.
These findings demonstrate that subtle modifications to the aryl ring can have a profound impact on receptor affinity and selectivity, providing a rational basis for the design of more potent and selective KOR ligands.
Experimental Protocols: A Guide to In Vitro Characterization
The in vitro characterization of novel this compound derivatives is a critical step in the drug discovery process. The following protocols for radioligand binding and functional assays provide a robust framework for assessing the affinity and efficacy of these compounds at the kappa-opioid receptor.
Protocol 1: Radioligand Competitive Binding Assay
This assay determines the affinity of a test compound for the KOR by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human KOR.
-
[³H]U69,593 (a selective KOR agonist radioligand).
-
Test compounds (this compound derivatives).
-
Nonspecific binding control: U50,488 or another high-affinity KOR ligand.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add cell membranes, [³H]U69,593 (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the nonspecific binding control.
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the nonspecific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by nonlinear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand competitive binding assay.
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a test compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the KOR.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human KOR.
-
[³⁵S]GTPγS.
-
Test compounds (agonists).
-
GDP (Guanosine diphosphate).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Nonspecific binding control: unlabeled GTPγS.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, GDP, [³⁵S]GTPγS, and the test compound.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the concentration-response curves.
Conclusion and Future Directions
The this compound scaffold and its analogs continue to be a fertile ground for the discovery of novel KOR modulators. The insights gained from SAR studies, coupled with a deeper understanding of the dual signaling pathways of the KOR, are paving the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The development of G-protein biased agonists represents a particularly exciting frontier, with the potential to unlock the full therapeutic benefits of KOR activation while mitigating the debilitating side effects that have hampered the clinical translation of earlier generations of KOR-targeted drugs. As our understanding of the complex neurobiology of the KOR system grows, so too will the opportunities to leverage this versatile chemical scaffold to address unmet medical needs in a range of CNS and peripheral disorders.
References
-
Wikipedia. κ-opioid receptor. [Link]
-
Cowan, A., et al. (2022). The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Frontiers in Pharmacology, 13, 895374. [Link]
-
Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways. PubMed. [Link]
-
Di P, et al. (1998). Selective kappa-opioid agonists: synthesis and structure-activity relationships of piperidines incorporating on oxo-containing acyl group. Journal of Medicinal Chemistry, 41(24), 4882-4893. [Link]
- US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google P
-
Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways. MDPI. [Link]
-
A set of 4-(4-methylpiperazin-1-yl)aniline derivatives containing... - ResearchGate. [Link]
-
Therapeutic Potential of Kappa Opioid Agonists. MDPI. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]
-
Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor. PMC. [Link]
-
Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin. PMC. [Link]
-
What are Opioid receptors; mu/kappa/delta modulators and how do they work?. Synapse. [Link]
-
A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists. Frontiers. [Link]
- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google P
-
Kappa Receptors – Opioid Peptides. Tufts University. [Link]
-
Determining Structure-Activity Relationships through Synthesis and Assessment of Kappa Opioid Receptor Analogs for the Development of Potent, Biased Opioid Analgesics. University of North Carolina at Chapel Hill. [Link]
-
Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. PNAS. [Link]
-
Scientists map 3D structure of kappa opioid receptor. News-Medical.Net. [Link]
-
Method for preparing 4-(piperidine-3-yl)aniline. Eureka | Patsnap. [Link]
-
Structure–activity relationships of opioid ligands. Loughborough University. [Link]
-
Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. MDPI. [Link]
-
Optimization and characterization of an opioid kappa receptor (OPRK1) antagonist. NCBI. [Link]
-
Kappa Opioid Receptors in Chronic Pain & Associated Affective Disorders. YouTube. [Link]
- CN102180800A - Synthesis method of aniline compound - Google P
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. NIH. [Link]
Sources
- 1. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]
- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Undergraduate Honors Thesis | Determining Structure-Activity Relationships through Synthesis and Assessment of Kappa Opioid Receptor Analogs for the Development of Potent, Biased Opioid Analgesics | ID: 0k225k86m | Carolina Digital Repository [cdr.lib.unc.edu]
- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 4-(1,4-Dimethylpiperidin-4-yl)aniline
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 4-(1,4-Dimethylpiperidin-4-yl)aniline. In the dynamic landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. This document serves as an in-depth resource for researchers, scientists, and professionals in the pharmaceutical industry, detailing the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation of this compound. While experimental data for this specific molecule is not widely published, this guide offers a robust predictive analysis based on established spectroscopic principles and data from analogous structures. We will delve into the anticipated results from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a foundational framework for its synthesis and characterization.
Introduction: The Significance of this compound in Medicinal Chemistry
The compound this compound is a promising scaffold in medicinal chemistry. Its structure, featuring a substituted piperidine ring attached to an aniline moiety, presents a unique combination of lipophilic and hydrophilic characteristics, which can be advantageous for pharmacokinetic properties. The aniline portion offers a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of a diverse range of potential therapeutic agents.
Given its potential, a thorough understanding of its spectroscopic signature is paramount for any research and development endeavor. Spectroscopic data provides the definitive proof of structure, purity, and stability, which are critical parameters in the drug development pipeline. This guide will provide a detailed roadmap for the spectroscopic analysis of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the dimethylpiperidine moiety.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~ 7.0 - 7.2 | d | 2H | Ar-H (ortho to piperidine) | Protons on a substituted aniline ring typically appear in this region. The ortho protons are expected to be a doublet due to coupling with the meta protons. |
| ~ 6.6 - 6.8 | d | 2H | Ar-H (ortho to -NH₂) | The electron-donating amino group shields the ortho protons, shifting them upfield compared to the other aromatic protons. They will appear as a doublet. |
| ~ 3.5 (broad s) | s | 2H | -NH₂ | The chemical shift of amine protons can vary depending on solvent and concentration and often appears as a broad singlet. |
| ~ 2.3 - 2.5 | m | 4H | Piperidine -CH₂- (axial & equatorial) | The methylene protons on the piperidine ring adjacent to the nitrogen are expected to be in this region. |
| ~ 2.2 | s | 3H | N-CH₃ | The N-methyl group will appear as a singlet. |
| ~ 1.5 - 1.7 | m | 4H | Piperidine -CH₂- (axial & equatorial) | The other methylene protons of the piperidine ring. |
| ~ 1.1 | s | 3H | C-CH₃ | The methyl group on the quaternary carbon of the piperidine ring is expected to be a singlet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~ 145 | Ar-C (C-NH₂) | The carbon attached to the amino group is significantly deshielded. |
| ~ 135 | Ar-C (C-piperidine) | The carbon attached to the piperidine ring. |
| ~ 128 | Ar-CH (ortho to piperidine) | Aromatic CH carbons. |
| ~ 115 | Ar-CH (ortho to -NH₂) | The electron-donating effect of the amino group shields the ortho carbons. |
| ~ 55 | Piperidine -CH₂-N | Carbons adjacent to the nitrogen in the piperidine ring. |
| ~ 46 | N-CH₃ | The N-methyl carbon. |
| ~ 35 | Piperidine Quaternary C | The quaternary carbon of the piperidine ring. |
| ~ 32 | Piperidine -CH₂- | The other methylene carbons of the piperidine ring. |
| ~ 25 | C-CH₃ | The methyl carbon on the quaternary center. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1][2]
-
The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with the analyte's signals.[3]
-
Ensure the sample is fully dissolved and the solution is homogenous.
-
-
Instrument Setup:
-
Data Acquisition:
-
A standard ¹H NMR experiment is run, typically with 16-32 scans.
-
A ¹³C NMR experiment (e.g., a proton-decoupled experiment) is then performed, which may require a larger number of scans for adequate signal-to-noise.
-
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₁₃H₂₀N₂), the expected exact mass is approximately 204.1626 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 205.1704.
Predicted Fragmentation Pattern (ESI-MS/MS):
The fragmentation of the [M+H]⁺ ion is likely to be initiated by cleavage of the bonds on the piperidine ring, which is a common fragmentation pathway for such derivatives.[5]
-
α-Cleavage: A dominant fragmentation pathway in piperidine derivatives is the cleavage of the C-C bond adjacent to the nitrogen atom.[5] This can lead to the loss of a methyl radical or other fragments from the piperidine ring.
-
Loss of the Piperidine Ring: Cleavage of the bond between the aniline ring and the piperidine ring can also occur.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic parts, and C=C bonds of the aromatic ring.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3300 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 3000 - 2850 | C-H stretch | Aliphatic C-H (piperidine and methyl groups) |
| 1620 - 1580 | C=C stretch | Aromatic Ring |
| 1520 - 1480 | C=C stretch | Aromatic Ring |
| 1350 - 1250 | C-N stretch | Aromatic Amine |
| 850 - 800 | C-H bend (out-of-plane) | 1,4-disubstituted Aromatic Ring |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for IR spectroscopy that requires minimal sample preparation.[6][7]
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Summary of Spectroscopic Data
The following table summarizes the predicted spectroscopic data for this compound.
| Technique | Predicted Key Data |
| ¹H NMR | Aromatic protons (~6.6-7.2 ppm), -NH₂ (~3.5 ppm), N-CH₃ (~2.2 ppm), C-CH₃ (~1.1 ppm), piperidine protons (~1.5-2.5 ppm) |
| ¹³C NMR | Aromatic carbons (~115-145 ppm), piperidine carbons (~32-55 ppm), N-CH₃ (~46 ppm), C-CH₃ (~25 ppm) |
| Mass Spec (ESI) | [M+H]⁺ at m/z ≈ 205.1704 |
| IR Spectroscopy | N-H stretch (~3400-3300 cm⁻¹), Aromatic C=C stretch (~1620-1480 cm⁻¹), C-N stretch (~1350-1250 cm⁻¹) |
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed protocols and predicted data serve as a valuable resource for scientists working on the synthesis and characterization of this and related compounds. As a Senior Application Scientist, I emphasize the importance of meticulous experimental work and data interpretation. While these predictions are based on sound scientific principles, experimental verification is the ultimate confirmation of structure. This guide, therefore, should be used as a foundational tool to design experiments and interpret the resulting data with confidence.
Visualizations
Experimental Workflow for NMR Spectroscopy
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Predicted ESI-MS Fragmentation of this compound
Caption: Predicted major fragmentation pathways for protonated this compound in ESI-MS/MS.
References
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Retrieved from [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 4-(1,4-Dimethylpiperidin-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 4-(1,4-Dimethylpiperidin-4-yl)aniline, a key intermediate in pharmaceutical development. As Senior Application Scientists, we offer troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation, with a focus on byproduct identification and removal.
Introduction to Synthetic Strategies
The synthesis of this compound typically involves a multi-step process. A common and efficient route begins with the coupling of a protected or substituted piperidone with an aniline derivative, followed by methylation of the piperidine nitrogen. Two key reactions frequently employed are Reductive Amination and the Eschweiler-Clarke reaction. Understanding the nuances of these reactions is critical to minimizing byproduct formation and achieving high purity of the final product.
A plausible synthetic pathway is illustrated below:
Caption: Plausible synthetic routes to this compound.
Troubleshooting Guide: Common Byproducts and Their Removal
This section addresses specific issues that may arise during the synthesis, focusing on the identification and remediation of common byproducts.
Issue 1: Incomplete Reaction - Presence of Starting Materials
Q: My reaction mixture shows the presence of unreacted 1-methyl-4-piperidone and aniline after the reductive amination step. How can I remove them?
A: The presence of starting materials indicates an incomplete reaction. Here’s how to address this and purify your product:
-
Causality: Incomplete reactions can result from insufficient reaction time, suboptimal temperature, or deactivated reagents. The basic nature of aniline allows for its removal via acid-base extraction. 1-methyl-4-piperidone, being a ketone, can be challenging to separate from the amine product due to similar polarities.
-
Removal Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous hydrochloric acid (HCl) solution. The basic aniline and your target amine product will move to the aqueous layer as their hydrochloride salts, while the neutral or less basic impurities, including unreacted ketone, will remain in the organic layer.[1]
-
Separation: Separate the aqueous layer containing the desired product and unreacted aniline.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the pH is basic (pH > 10). This will deprotonate the amine salts, causing the free amines to precipitate or form an oil.
-
Extraction: Extract the aqueous layer with fresh ethyl acetate or DCM to recover the purified amine products.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Expert Insight: To drive the initial reaction to completion, consider adding the reducing agent in portions and monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Issue 2: Formation of N-Formyl Byproduct during Eschweiler-Clarke Methylation
Q: I am performing an Eschweiler-Clarke reaction to methylate 4-(4-methylpiperidin-4-yl)aniline and I'm observing a significant amount of an N-formyl impurity.
A: The formation of an N-formyl derivative is a known side reaction in Eschweiler-Clarke methylations, especially if the reaction conditions are not optimized. [2]
-
Causality: This byproduct arises from the acylation of the amine with formic acid, which competes with the reductive methylation pathway. This is more likely to occur if the concentration of formaldehyde is too low or if the reaction temperature is excessively high.
-
Troubleshooting & Removal:
-
Reaction Optimization:
-
Use a molar excess of both formaldehyde and formic acid to favor the methylation pathway.
-
Maintain a controlled reaction temperature, typically between 80-100 °C.[2]
-
-
Purification Protocol: Hydrolysis of the N-Formyl Group
-
Acidic Hydrolysis: Dissolve the crude product in a mixture of methanol and aqueous HCl (e.g., 3M).
-
Heating: Heat the mixture to reflux for several hours, monitoring the disappearance of the N-formyl byproduct by TLC or LC-MS.
-
Work-up: After cooling, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent as described in the acid-base extraction protocol above.
-
-
Issue 3: Presence of an Over-Alkylated Byproduct
Q: My analysis shows a byproduct with a higher molecular weight than my target compound, suggesting over-alkylation. How can this be addressed?
A: Over-alkylation can occur, leading to the formation of a quaternary ammonium salt, especially if a strong alkylating agent like methyl iodide is used for the final methylation step.
-
Causality: The tertiary amine product can act as a nucleophile and react with the alkylating agent to form a quaternary ammonium salt.
-
Prevention and Removal:
-
Reaction Control:
-
Use a stoichiometric amount of the methylating agent.
-
Add the methylating agent slowly to the reaction mixture at a controlled temperature.
-
-
Purification Strategy: Crystallization Quaternary ammonium salts are generally much more polar and often crystalline than their tertiary amine precursors.
-
Solvent Selection: Choose a solvent system where the desired tertiary amine is soluble, but the quaternary salt is not. A non-polar solvent like hexanes or a mixture of ethyl acetate and hexanes is a good starting point.
-
Procedure: Dissolve the crude mixture in a minimal amount of the chosen solvent (with gentle heating if necessary). The quaternary salt may remain as an insoluble solid and can be removed by filtration. Alternatively, upon cooling, the desired product may crystallize out, leaving the more soluble impurities in the mother liquor.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used approach is a two-step synthesis. The first step involves the reductive amination of 1-methyl-4-piperidone with aniline to form 4-anilino-1-methylpiperidine. The second step is the methylation of the aniline nitrogen. However, direct reductive amination of 4-amino-N,N-dimethylaniline with 1-methyl-4-piperidone is also a viable, though potentially more challenging, route.
Q2: What analytical techniques are best for monitoring the reaction progress and identifying byproducts?
A2: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and any byproducts, providing strong clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and isolated impurities.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices are essential.
-
Reductive Amination: Sodium triacetoxyborohydride is moisture-sensitive and should be handled in a dry environment.
-
Eschweiler-Clarke Reaction: This reaction produces carbon dioxide gas and should be performed in a well-ventilated fume hood with a setup that allows for gas evolution. Formaldehyde is a known carcinogen and should be handled with appropriate personal protective equipment.
-
General: Aniline and its derivatives are toxic and can be absorbed through the skin. Always wear gloves and eye protection.
Q4: Can I use column chromatography for purification?
A4: Yes, column chromatography can be an effective purification method. However, due to the basic nature of the aniline and piperidine moieties, it is advisable to use a silica gel column treated with a small amount of a tertiary amine, such as triethylamine (typically 1-2% in the eluent), to prevent tailing and improve separation.[3] A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective.
Q5: My final product is an oil. How can I induce crystallization?
A5: If the product is an oil, several techniques can be employed to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil-air interface.
-
Seeding: If you have a small crystal of the pure product, add it to the oil.
-
Solvent Trituration: Add a small amount of a non-polar solvent in which the oil is insoluble (e.g., cold hexanes or pentane) and stir vigorously. This may cause the oil to solidify.
-
Salt Formation: Convert the basic product to a salt (e.g., hydrochloride or oxalate) by treating it with the corresponding acid. Salts of organic bases are often crystalline and can be purified by recrystallization. A patent for refining similar 4-anilinopiperidine compounds suggests a double recrystallization of different salts to achieve high purity.[4]
Summary of Potential Byproducts and Identification
| Byproduct | Likely Origin | Identification (vs. Product) |
| Unreacted Starting Materials | Incomplete reaction | Lower molecular weight |
| N-Formyl-4-(1,4-dimethylpiperidin-4-yl)aniline | Eschweiler-Clarke Reaction | Higher molecular weight (+28 Da), presence of a formyl proton in ¹H NMR (~8-8.5 ppm) |
| Over-Alkylated Quaternary Salt | N-Methylation Step | Higher molecular weight (+15 Da), significantly different solubility and polarity |
| N-(4-(1-methylpiperidin-4-yl)phenyl)hydroxylamine | Reductive amination side reaction | Higher molecular weight (+16 Da), potential for different chromatographic behavior |
digraph "Byproduct_Formation" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Reactants" [label="Starting Materials\n(e.g., 4-(4-Methylpiperidin-4-yl)aniline)"]; "Target_Product" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Byproduct_1" [label="Incomplete Reaction\n(Unreacted Starting Materials)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Byproduct_2" [label="N-Formyl Byproduct\n(from Eschweiler-Clarke)", fillcolor="#FBBC05", fontcolor="#202124"]; "Byproduct_3" [label="Over-Alkylation Product\n(Quaternary Salt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reactants" -> "Target_Product" [label="Desired Reaction"]; "Reactants" -> "Byproduct_1" [label="Incomplete Conversion"]; "Target_Product" -> "Byproduct_3" [label="Side Reaction\n(Excess Methylating Agent)"]; "Reactants" -> "Byproduct_2" [label="Side Reaction\n(Eschweiler-Clarke)"];
}
Caption: Relationship between reactants, the target product, and common byproducts.
References
- CN102060753A - Refining method of 4-phenylaminopiperidine analgesic - Google Patents.
-
(This reference is not directly cited in the text but provides general context on piperidine synthesis) Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]
-
(This reference is not directly cited in the text but provides general context on impurity profiling) (PDF) Purity profiling of Peptide Drugs - ResearchGate. Available at: [Link]
-
(This reference is not directly cited in the text but provides general context on impurity profiling) Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market - sciensano.be. Available at: [Link]
-
(PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. Available at: [Link]
-
(This reference is not directly cited in the text but provides general context on reductive amination) An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. Available at: [Link]
-
Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap. Available at: [Link]
-
(This reference is not directly cited in the text but provides general context on synthesis) Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil | Request PDF - ResearchGate. Available at: [Link]
-
Designation of Halides of 4-Anilinopiperidine as List I Chemicals - Federal Register. Available at: [Link]
-
(This reference is not directly cited in the text but provides general context on derivatization) Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. - Semantic Scholar. Available at: [Link]
-
(This reference is not directly cited in the text but provides general context on synthesis) SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark. Available at: [Link]
-
(This reference is not directly cited in the text but provides a related compound's information) N,N-Dimethyl-4-(piperidin-4-yl)aniline, 500 mg - Carl ROTH. Available at: [Link]
-
(This reference is not directly cited in the text but provides general context on aniline synthesis) Synthesis of Anilines | Request PDF - ResearchGate. Available at: [Link]
-
(This reference is not directly cited in the text but provides general context on selective derivatization) Tertiary Amine Coupling by Oxidation for Selective Labeling of Dimethyl Lysine Post-Translational Modifications - PMC - NIH. Available at: [Link]
-
(This reference is not directly cited in the text but provides general context on derivatization) Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., and Namieśnik, J. (2015) Chemical derivatization processes applied to amine d - CORE. Available at: [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC - NIH. Available at: [Link]
- CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline.
-
(This reference is not directly cited in the text but provides general context on chromatography) Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. regulations.gov [regulations.gov]
- 4. CN102060753A - Refining method of 4-phenylaminopiperidine analgesic - Google Patents [patents.google.com]
optimizing reaction conditions for 4-(1,4-Dimethylpiperidin-4-yl)aniline synthesis
Welcome to the technical support center for the synthesis of 4-(1,4-Dimethylpiperidin-4-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for optimizing this challenging synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and adapt the process to your specific laboratory and scale-up needs.
The 4-anilidopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific target molecule, this compound, presents a unique synthetic challenge due to the sterically hindered quaternary carbon at the 4-position of the piperidine ring. This guide outlines a robust and logical synthetic pathway, addressing common pitfalls and offering optimization strategies at each stage.
Recommended Synthetic Pathway: An Overview
Our recommended approach is a three-step synthesis commencing with the commercially available 1,4-dimethylpiperidin-4-one. This route is designed for efficiency and control, focusing on a key carbon-carbon bond formation followed by sequential reductions.
Caption: Recommended three-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are provided as a starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the scale and specific laboratory conditions.
Protocol 1: Synthesis of 4-(4-Nitrophenyl)-1,4-dimethylpiperidin-4-ol (Aryl Addition)
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 1-bromo-4-nitrobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 5 mL per mmol of halide).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 30 minutes at -78 °C. The formation of the aryllithium reagent is critical.
-
Addition: In a separate flask, dissolve 1,4-dimethylpiperidin-4-one (1.1 eq) in anhydrous THF. Add this solution dropwise to the cold aryllithium solution.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quenching & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude tertiary alcohol can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of 1,4-Dimethyl-4-(4-nitrophenyl)piperidine (Deoxygenation)
-
Setup: To a round-bottom flask, add the alcohol from the previous step (1.0 eq) and dichloromethane (DCM, approx. 10 mL per mmol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylsilane (Et₃SiH, 3.0 eq) followed by the slow, dropwise addition of trifluoroacetic acid (TFA, 5.0 eq). Caution: The reaction can be exothermic.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Extraction & Purification: Transfer to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.
Protocol 3: Synthesis of this compound (Nitro Reduction)
-
Setup: To a hydrogenation vessel, add the nitro compound from Step 2 (1.0 eq), palladium on carbon (10% Pd/C, 5-10 mol% Pd), and ethanol (or methanol) as the solvent.
-
Hydrogenation: Seal the vessel, purge with argon, and then introduce hydrogen gas (H₂) to a pressure of 50-60 psi (or use a balloon).
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude aniline is often of high purity but can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary.[2]
Troubleshooting Guide
Step 1: Aryl Addition (Organometallic Reaction)
Q1: My yield of the tertiary alcohol is very low or zero. What went wrong?
A1: This is a common issue with organometallic reactions and usually points to one of three culprits:
-
Moisture: Organolithium reagents are extremely sensitive to water. Ensure all glassware is rigorously flame-dried or oven-dried and that all solvents are anhydrous. Even atmospheric moisture can be an issue, so a good inert atmosphere (argon or nitrogen) is crucial.
-
Reagent Inactivity: The n-BuLi reagent may have degraded. It's best to titrate it before use to determine its exact molarity. Likewise, ensure the 1-bromo-4-nitrobenzene is pure, as impurities can interfere with the lithium-halogen exchange.
-
Side Reactions: If the temperature is not kept sufficiently low (-78 °C), the aryllithium reagent can react with the THF solvent or itself. Furthermore, the aryllithium can be deprotonated by the enolizable ketone starting material if addition is not rapid and efficient.
Q2: I'm seeing a significant amount of 4,4'-dinitrobiphenyl as a byproduct. How can I prevent this?
A2: The formation of biphenyl is likely due to a Wurtz-type coupling reaction between the aryllithium reagent and unreacted 1-bromo-4-nitrobenzene. To minimize this, ensure slow, controlled addition of n-BuLi to the aryl bromide solution at -78 °C. This keeps the concentration of the bromide low in the presence of the generated aryllithium. A slightly sub-stoichiometric amount of n-BuLi (e.g., 0.98 eq) can also help ensure all the organolithium is consumed by the ketone.
Step 2: Deoxygenation (Ionic Hydrogenation)
Q1: The deoxygenation reaction is stalled and won't go to completion.
A1: Incomplete conversion in an ionic hydrogenation is often due to reagent quality or stoichiometry.
-
Reagent Quality: Triethylsilane can oxidize over time. Use a fresh bottle or distill it before use. Trifluoroacetic acid is hygroscopic; use an unopened bottle or a properly stored one.
-
Stoichiometry: This reaction consumes both the silane and the acid. Ensure you are using a sufficient excess of both (we recommend 3 eq of silane and 5 eq of acid as a starting point). The reaction generates a silylium cation which can be trapped by water, so anhydrous conditions are preferred.
Q2: My main byproduct is an alkene, 1,4-dimethyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine. Why?
A2: This indicates an E1 elimination pathway is competing with the reduction. The tertiary carbocation intermediate formed upon protonation of the alcohol can either be trapped by the hydride from triethylsilane (desired) or lose a proton to form an alkene (undesired). This is more likely if the reaction temperature is too high or if a very strong, non-nucleophilic acid is used. Maintaining the initial reaction at 0 °C before slowly warming can help favor the reduction pathway.
Step 3: Nitro Group Reduction
Q1: The reduction of the nitro group is incomplete, and I see other spots on my TLC plate.
A1: Catalytic hydrogenation of nitro groups can sometimes be problematic.
-
Catalyst Poisoning: The catalyst can be poisoned by sulfur or halide impurities. While unlikely if the previous steps were clean, it's a possibility. Using a fresh batch of catalyst or increasing the catalyst loading can help.
-
Incomplete Reaction: Ensure vigorous stirring to keep the catalyst suspended and facilitate contact with the substrate and hydrogen. Insufficient hydrogen pressure can also lead to a sluggish reaction.
-
Intermediates: Partial reduction can lead to nitroso or hydroxylamine intermediates, which can sometimes undergo side reactions.[3] Ensuring the reaction goes to full conversion is the best way to avoid these. If catalytic hydrogenation is consistently problematic, chemical reductants like tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid are effective alternatives.
Q2: How can I effectively purify the final aniline product?
A2: The final product is a basic amine. This property can be exploited for purification.
-
Acid-Base Extraction: Dissolve the crude product in a water-immiscible solvent like ethyl acetate. Extract with dilute aqueous HCl (e.g., 1 M). The basic aniline will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ and re-extract the pure aniline back into an organic solvent.
-
Crystallization: Aniline products often crystallize well, either as the free base or as a salt (e.g., hydrochloride). This is an excellent method for achieving high purity on a larger scale.[2]
Data Summary and Optimization Parameters
| Step | Reaction | Key Reagents | Stoichiometry (Typical) | Solvent | Temp. (°C) | Time (h) |
| 1 | Aryl Addition | 1. n-BuLi 2. Ketone | 1. 1.05 eq 2. 1.1 eq | THF | -78 | 12-16 |
| 2 | Deoxygenation | Et₃SiH, TFA | 3.0 eq, 5.0 eq | DCM | 0 to RT | 4-6 |
| 3 | Nitro Reduction | H₂ (g), 10% Pd/C | 50-60 psi, 5-10 mol% | EtOH | RT | 2-8 |
Frequently Asked Questions (FAQs)
Q: Why not use a cross-coupling reaction like Buchwald-Hartwig amination?
A: While the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, it is not suitable for this specific target.[4][5][6] That reaction creates a bond between an aryl group and a nitrogen atom. Here, the key challenge is forming the C-C bond between the aniline ring and the quaternary carbon of the piperidine. Our proposed route directly addresses this primary challenge.
Q: What are the most critical safety precautions for this synthesis?
A: Several steps require significant care:
-
Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere by trained personnel using proper syringe techniques.
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated fume hood, away from ignition sources, using appropriate high-pressure equipment. Ensure the system is purged of air before introducing hydrogen.
-
Nitroaromatics: The starting material and intermediates are nitroaromatic compounds, which are toxic and should be handled with appropriate personal protective equipment (PPE).
Q: Can I use a Grignard reagent instead of an organolithium in Step 1?
A: Preparing the Grignard reagent of 1-bromo-4-nitrobenzene is notoriously difficult because the Grignard functionality can react with the nitro group. While some special conditions exist, the lithium-halogen exchange at low temperature is generally a more reliable and higher-yielding method for generating the required aryl anion.
Q: My final product appears to be an oil, but I expect a solid. What should I do?
A: Purity is key. Even small amounts of residual solvent or impurities can prevent crystallization. First, ensure the product is pure by NMR and/or LC-MS. If it is pure, try dissolving it in a minimal amount of a good solvent (like ethyl acetate or ether) and then adding a poor solvent (like hexanes or pentane) dropwise until it becomes cloudy (this is the oiling out point). Scratching the inside of the flask with a glass rod at this point can often induce crystallization. Alternatively, converting the oily free base to its hydrochloride salt with HCl in ether will almost certainly produce a solid.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low overall yield.
References
- CN106432054A - Method for preparing 4-(piperidine-3-yl)
-
Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap. [Link]
-
A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... - ResearchGate. [Link]
-
Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - NIH. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
- US2938054A - Process for purification of 4, 4'-methylenedianiline - Google P
-
Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC - PubMed Central. [Link]
Sources
- 1. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2938054A - Process for purification of 4, 4'-methylenedianiline - Google Patents [patents.google.com]
- 3. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.rug.nl [research.rug.nl]
resolving peak overlaps in the NMR spectrum of 4-(1,4-Dimethylpiperidin-4-yl)aniline
Technical Support Center: Advanced NMR Analysis
Topic: Resolving Peak Overlaps in the NMR Spectrum of 4-(1,4-Dimethylpiperidin-4-yl)aniline
Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the spectral analysis of complex molecules like this compound. Here, we provide in-depth troubleshooting guides and FAQs to help you resolve common issues, particularly peak overlap, and achieve unambiguous structural elucidation.
Introduction: The Challenge of this compound
This compound is a molecule that, while seemingly straightforward, presents significant challenges in ¹H NMR spectroscopy. Its structure combines a substituted aromatic ring with a conformationally flexible piperidine ring, leading to a spectrum where critical signals often merge into uninterpretable clusters. The aromatic protons can form a complex second-order coupling pattern, while the piperidine ring's axial and equatorial protons, along with two distinct methyl groups, create a crowded aliphatic region. This guide provides a systematic approach to dissecting these complex spectra.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the ¹H NMR spectrum of my this compound sample so complex and difficult to interpret?
A1: The complexity arises from the molecule's inherent structural features, which lead to significant signal overlap in two main regions:
-
Aromatic Region (~6.5-7.5 ppm): The aniline ring is para-substituted, which might suggest a simple pair of doublets. However, the substituents on the aniline and piperidine rings can lead to the protons on the aniline ring becoming magnetically non-equivalent, resulting in a more complex AA'BB' spin system instead of a simple AX system. This often appears as a set of overlapping multiplets that are difficult to assign.[1][2]
-
Aliphatic Region (~1.5-3.5 ppm): This region is particularly crowded due to signals from:
-
Piperidine Ring Protons: The piperidine ring exists in a chair conformation. The protons at the C2/C6 and C3/C5 positions are diastereotopic, meaning the axial and equatorial protons have different chemical environments and thus different chemical shifts.[3] These often appear as broad or overlapping multiplets.
-
Conformational Dynamics: The piperidine ring can undergo chair-chair interconversion. If this process occurs at a rate comparable to the NMR timescale, it can lead to significant peak broadening, further complicating the spectrum.[4]
-
Two Methyl Singlets: The molecule has two methyl groups (N-CH₃ and the C4-CH₃) which appear as sharp singlets. These can easily overlap with each other or with the broad multiplets of the piperidine ring protons. The N-methyl group typically appears in the 2.5-3.0 ppm range.[5]
-
Q2: The signals in the aliphatic region (1.5-3.5 ppm) are just a broad, unresolved cluster. How can I begin to resolve and assign these peaks?
A2: This is the most common challenge with this molecule. A multi-step approach, starting with simple adjustments and moving to more advanced techniques, is recommended.
Simple changes to the acquisition parameters can often provide surprising improvements in resolution.
-
Change the Solvent: The chemical shift of a proton is highly sensitive to its local electronic environment, which is influenced by the solvent.[6][7][8] Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts (known as Aromatic Solvent Induced Shifts, or ASIS), often resolving overlapped signals.[9] This is because aromatic solvents will associate with electron-deficient parts of the solute molecule, creating specific shielding or deshielding cones that alter the chemical shifts of nearby protons.
| Solvent | Dielectric Constant (ε) | Typical Effect on Resolution | Notes |
| Chloroform-d (CDCl₃) | 4.8 | Standard reference, often shows overlap. | A good starting point for most small molecules. |
| Benzene-d₆ | 2.3 | Excellent for resolving aliphatic overlaps. | Can cause significant upfield shifts for protons positioned over the benzene ring face. |
| Pyridine-d₅ | 12.4 | Useful for molecules with hydrogen bond donors. | Can interact with acidic protons and alter their chemical shifts. |
| Acetonitrile-d₃ | 37.5 | Can provide different selectivity compared to CDCl₃. | A polar aprotic solvent. |
| Methanol-d₄ | 32.7 | Can resolve signals through hydrogen bonding. | Protic solvent; will exchange with labile protons (e.g., NH₂). |
-
Variable Temperature (VT) NMR: Peak broadening in the piperidine signals is often due to conformational exchange (chair flips).[10] By changing the temperature, you can alter the rate of this exchange.
-
Increasing Temperature: Speeds up the exchange, potentially causing broad peaks to coalesce into sharp, averaged signals.
-
Decreasing Temperature: Slows the exchange, potentially "freezing out" individual conformers, leading to sharp, distinct signals for both axial and equatorial protons. This is often the more informative approach for this molecule.
-
Caption: Key 2D NMR correlations for structural assignment.
By following this systematic workflow, you can leverage the strengths of multiple NMR techniques to overcome the inherent challenges of peak overlap in the spectrum of this compound, leading to a confident and complete structural assignment.
References
-
University College London (UCL). (n.d.). Chemical Shifts. Retrieved from [Link]
-
Casey, W. H., & Augustine, M. P. (2018). STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE. eScholarship, University of California. Retrieved from [Link]
-
Compound Interest. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
Gierut, A. M., Szymańska, E., & Urbańczyk, M. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(60), 38107-38113. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Castillo, S., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2094-2104. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]
-
Suryaprakash, N., & Raghothama, S. (2013). RES-TOCSY: a simple approach to resolve overlapped 1 H NMR spectra of enantiomers. RSC Advances, 4(13), 6439-6442. Retrieved from [Link]
-
AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]
-
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. Retrieved from [Link]
-
Gierut, A. M., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances. Retrieved from [Link]
-
arXiv. (2025, February 6). DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]
-
Kwan, E. E. (n.d.). 2D NMR Problem Solving. Retrieved from [Link]
-
Luminix Health. (n.d.). N,N-Dimethyl-4-(piperidin-4-yl)aniline. Retrieved from [Link]
-
Fiveable. (n.d.). N-methyl groups Definition. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]
-
YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]
-
Klüfers, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2573-2583. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
-
University of Manchester. (n.d.). Improving the resolution of quantitative NMR. Retrieved from [Link]
-
Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 805-813. Retrieved from [Link]
-
ResearchGate. (n.d.). Peak overlap resolution by covariance NMR. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
Chemistry Connected. (n.d.). NMR shifts 1H -general. Retrieved from [Link]
-
American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Oxford Academic. (n.d.). Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 4-(Piperidin-4-yl)aniline. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. thieme-connect.de [thieme-connect.de]
- 7. reddit.com [reddit.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Catalyst Selection for 4-(1,4-Dimethylpiperidin-4-yl)aniline Synthesis
Welcome to the technical support guide for the synthesis of 4-(1,4-Dimethylpiperidin-4-yl)aniline. This molecule is a crucial intermediate in the development of various pharmaceuticals, and its efficient synthesis is paramount. The selection of an appropriate catalyst is the most critical factor influencing yield, purity, and scalability. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered in the lab and during scale-up.
Section 1: Strategic Overview of Synthesis
The construction of this compound typically proceeds through one of two robust, catalytically-driven pathways. The choice between them depends on the availability of starting materials, cost considerations, and the desired scale of production.
-
Route A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination). This is a powerful and versatile method for directly forming the aryl-amine bond. It involves coupling a suitable aryl halide or triflate with 1,4-dimethyl-4-aminopiperidine.
-
Route B: Reductive Amination. This classic transformation builds the piperidine ring or attaches the aniline moiety via a carbonyl intermediate. A common variant involves the reaction of 4-aminobenzaldehyde or a related ketone with a piperidine precursor, followed by reduction.
The following workflow diagram illustrates the decision-making process for selecting a synthetic route.
Caption: High-level decision workflow for synthesizing the target molecule.
Section 2: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding catalyst selection for the primary synthetic routes.
Q1: What are the most reliable catalytic methods for synthesizing this compound?
A1: The two most prominent and industrially relevant methods are the Buchwald-Hartwig Amination and catalytic reductive amination. The Buchwald-Hartwig reaction offers a direct and highly efficient route for coupling an aryl halide with the piperidine amine, providing excellent functional group tolerance.[1][2] Reductive amination is a cost-effective and robust alternative, particularly when constructing the piperidine ring from a precursor ketone, and often utilizes catalysts like Raney Nickel or Palladium on Carbon (Pd/C).[3]
Q2: Why are specialized phosphine ligands (e.g., Buchwald ligands) necessary for the Buchwald-Hartwig amination?
A2: The success of the Buchwald-Hartwig amination hinges on the final, C-N bond-forming step: reductive elimination from the palladium center. Standard phosphine ligands like triphenylphosphine (PPh₃) often fail because the resulting palladium-amido complex is too stable. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are crucial because their steric bulk promotes the reductive elimination step, accelerating the catalytic turnover and preventing catalyst decomposition.[4] This is the key mechanistic reason for their widespread use. The choice of ligand can dramatically impact reaction efficiency and scope.[5]
Q3: For a reductive amination approach involving the reduction of a nitrile or imine, what are the pros and cons of different catalysts like Raney Nickel vs. Palladium on Carbon (Pd/C)?
A3: Both are excellent hydrogenation catalysts, but they have distinct advantages.
-
Raney Nickel (Ra-Ni): It is highly active and significantly more cost-effective than palladium catalysts, making it attractive for large-scale production. However, it can be pyrophoric and may require higher pressures and temperatures. Its high activity can sometimes lead to over-reduction of other functional groups if not carefully controlled.
-
Palladium on Carbon (Pd/C): Pd/C is generally more selective and operates under milder conditions (often at lower pressures and temperatures).[6] It is less sensitive to air than activated Raney Nickel. The primary drawback is its higher cost. For substrates with sensitive functional groups, Pd/C is often the preferred choice to minimize side reactions.
Q4: What are the critical safety considerations when handling hydrogenation catalysts?
A4: Safety is paramount.
-
Pyrophoricity: Dry Pd/C and especially activated Raney Nickel can spontaneously ignite upon exposure to air. Always handle them under an inert atmosphere (Nitrogen or Argon) or as a wet slurry. Never add a flammable solvent to a dry catalyst in the air.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure all hydrogenation reactions are conducted in a well-ventilated fume hood or a designated, properly rated high-pressure laboratory. Purge all reaction vessels with an inert gas before introducing hydrogen.
-
Catalyst Filtration: After the reaction, the catalyst must be filtered carefully. The filter cake should never be allowed to dry in the air. It should be kept wet with solvent (e.g., water, ethanol) until it can be properly quenched or disposed of.
Section 3: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Buchwald-Hartwig Amination Issues
Q: My C-N coupling reaction has stalled, showing low conversion. What are the likely causes and solutions?
A: Low conversion is a common issue that can often be traced back to the catalyst system or reaction conditions.
-
Cause 1: Inactive Catalyst. The Pd(0) active species may not be generating efficiently, or it may be decomposing.
-
Solution: Ensure your palladium precursor and ligand are of high quality. Consider using a pre-formed Pd(0) source or a pre-catalyst that activates reliably. The choice of ligand is critical; screen a panel of Buchwald ligands (e.g., XPhos, RuPhos) as different substrates have different optimal ligands.[5]
-
-
Cause 2: Inappropriate Base. The base is crucial for deprotonating the amine and facilitating the catalytic cycle.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common choice, but if it is not working, consider stronger bases like lithium bis(trimethylsilyl)amide (LiHMDS) or weaker ones like potassium phosphate (K₃PO₄), depending on the substrate's sensitivity. The physical form of the base (fine powder vs. chunks) can also impact reaction rates.
-
-
Cause 3: Presence of Inhibitors. Water and oxygen are potent inhibitors of the catalytic cycle.
-
Solution: Use anhydrous, degassed solvents. Ensure the reaction is set up under a strictly inert atmosphere (Argon is preferred over Nitrogen for some Pd systems).
-
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Reductive Amination & Hydrogenation Issues
Q: My catalytic hydrogenation is very slow or incomplete. How can I improve it?
A: Sluggish hydrogenation can be due to catalyst poisoning, poor mass transfer, or incorrect parameter selection.
-
Cause 1: Catalyst Poisoning. Sulfur-containing compounds, halides, and sometimes even the starting amine or product can act as catalyst poisons.
-
Solution: Purify your starting materials thoroughly. If the substrate contains halides, a more robust catalyst like PtO₂ or a higher catalyst loading might be necessary. Sometimes, adding a scavenger like a non-hindered base can help neutralize acidic byproducts that poison the catalyst.
-
-
Cause 2: Poor Mass Transfer. Hydrogen is a gas, and the reaction occurs on the solid catalyst surface. If the hydrogen is not dissolving into the liquid phase and reaching the catalyst efficiently, the reaction will be slow.
-
Solution: Increase the agitation (stirring) speed significantly. Ensure the headspace of the reactor is filled with hydrogen and that the pressure is maintained. For lab-scale reactions, a "balloon" of hydrogen is often insufficient; a regulated pressure system is better.
-
-
Cause 3: Incorrect Catalyst Choice. The catalyst may not be active enough for the specific transformation.
-
Solution: If Pd/C is slow, consider a more active catalyst like Raney Nickel or Platinum on Carbon (Pt/C). However, be aware that higher activity may lead to lower selectivity.
-
Section 4: Detailed Experimental Protocols
This section provides a representative, field-proven protocol for a key catalytic step.
Protocol 1: Catalytic Hydrogenation of 4-(1,4-Dimethylpiperidin-4-yl)nitrobenzene
This protocol describes the reduction of the nitro-intermediate to the final aniline product using Palladium on Carbon (Pd/C).
Reagents & Equipment
| Reagent/Equipment | Quantity/Type | Purpose |
| 4-(1,4-Dimethylpiperidin-4-yl)nitrobenzene | 1.0 eq | Starting Material |
| 10% Palladium on Carbon (50% wet) | 1-5 mol% Pd | Catalyst |
| Methanol (MeOH) or Ethanol (EtOH) | ~10-20 volumes | Solvent |
| Hydrogen (H₂) Gas | 3-5 bar (approx. 45-75 psi) | Reducing Agent |
| Parr Shaker or Autoclave | Appropriate size | Reaction Vessel |
| Celite® | As needed | Filtration Aid |
Step-by-Step Procedure
-
Vessel Preparation: Charge the hydrogenation vessel with the nitro-intermediate (1.0 eq) and the solvent (MeOH or EtOH).
-
Inerting: Seal the vessel and purge the system thoroughly with nitrogen or argon (3 cycles of pressurizing and venting) to remove all oxygen.
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add the 10% Pd/C (50% wet) catalyst. CAUTION: Do not add the catalyst to a dry vessel in the air.
-
Hydrogenation: Seal the vessel again. Purge the system with hydrogen gas (3 cycles) before pressurizing to the target pressure (e.g., 50 psi).
-
Reaction: Begin vigorous stirring and heat to the desired temperature (e.g., 25-40 °C). Monitor the reaction progress by observing hydrogen uptake or by sampling and analyzing via TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the hydrogen and purge the system with nitrogen (3 cycles).
-
Filtration: Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent. CAUTION: The filter cake is pyrophoric and must not be allowed to dry. Keep it wet and quench it immediately with water after use.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified further if necessary.
Section 5: Catalyst Comparison Data
The choice of catalyst for hydrogenation is critical and involves trade-offs between activity, selectivity, and cost.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| 10% Pd/C | 1-5 bar H₂, 25-50 °C, MeOH/EtOH | High selectivity (good for preserving other groups), mild conditions, widely used. | Higher cost, can be poisoned by sulfur/halides. |
| Raney® Nickel | 5-50 bar H₂, 50-100 °C, EtOH/THF | Very high activity, low cost, excellent for stubborn reductions. | Lower selectivity, pyrophoric, may require higher T/P, potential for nickel leaching. |
| PtO₂ (Adams' catalyst) | 1-3 bar H₂, 25 °C, AcOH/EtOH | Highly active, often effective when Pd/C fails, tolerant of acidic conditions. | High cost, can be less selective than Pd/C. |
References
- Method for preparing 4-(piperidine-3-yl)aniline.
-
Method for preparing 4-(piperidine-3-yl)aniline. Eureka | Patsnap. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. PubMed, 2019. [Link]
-
Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][7][8]oxazines by intramolecular Hiyama coupling. National Institutes of Health (NIH). [Link]
-
Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. National Institutes of Health (NIH). [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Semantic Scholar. [Link]
-
A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Catalytic C-N bond strategies for green amination of biomass-derived molecules. ResearchGate. [Link]
-
Palladium-catalyzed amination of aryl sulfides with anilines. SciSpace. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Direct Aniline Formation with Benzene and Hydroxylamine. NSF Public Access Repository. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Synthesis of 1,4-aminoalcohols from substituted dienes and anilines via molybdooxaziridine catalysis. Chemical Communications (RSC Publishing). [Link]
-
Palladium-Catalyzed Aminocyclization−Coupling Cascades: Preparation of Dehydrotryptophan Derivative. University of Vigo. [Link]
-
Lignin-Based Catalysts for C–C Bond-Forming Reactions. MDPI. [Link]
-
Methods and Strategies for C–N Bond Formation Reactions. ResearchGate. [Link]
-
Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. [Link]
-
Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Semantic Scholar. [Link]
-
Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]
- 8. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-(1,4-Dimethylpiperidin-4-yl)aniline Derivatives as Opioid Receptor Modulators
For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of opioid receptor modulation, the 4-anilinopiperidine scaffold represents a cornerstone of modern analgesic design. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet underexplored subclass: 4-(1,4-Dimethylpiperidin-4-yl)aniline derivatives. By synthesizing data from closely related analogs and established pharmacological principles, this document aims to illuminate the key structural determinants for affinity and efficacy at opioid receptors, thereby guiding the rational design of novel therapeutic agents.
Introduction: The Significance of the 4-Anilinopiperidine Scaffold
The 4-anilinopiperidine core is the foundational structure for a multitude of potent opioid analgesics, most notably fentanyl and its derivatives.[1] These compounds primarily exert their effects through interaction with the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) centrally involved in pain perception.[2] The general pharmacophore for mu-opioid activity includes a tertiary amine and an aromatic ring, features prominently displayed in the 4-anilinopiperidine framework. The exploration of SAR within this chemical class has been extensive, leading to the development of compounds with varying potencies, selectivities, and pharmacokinetic profiles. This guide focuses on the unique structural features of the this compound scaffold: a methyl group on the piperidine nitrogen (N1) and a gem-dimethyl substitution at the 4-position of the piperidine ring (C4). Understanding how these modifications influence biological activity is crucial for the design of next-generation analgesics with potentially improved therapeutic windows.
Deciphering the Structure-Activity Landscape
The biological activity of this compound derivatives is a composite of the contributions from three key regions of the molecule: the piperidine ring, the aniline moiety, and the substituents on the aniline nitrogen. The following sections dissect the SAR at each of these positions, drawing comparisons with well-characterized analogs to elucidate the impact of specific structural modifications.
I. The Piperidine Ring: A Hub of Activity Modulation
The piperidine ring is a critical component for orienting the pharmacophoric elements for optimal receptor interaction. Substitutions at the N1 and C4 positions have profound effects on opioid receptor affinity and efficacy.
The presence of a methyl group on the piperidine nitrogen is a defining feature of the target scaffold. While larger N-substituents, such as a phenethyl group in fentanyl, are known to be crucial for high MOR affinity, smaller alkyl groups like methyl have been shown to be detrimental.[2] For instance, N-methyl fentanyl exhibits a significantly reduced binding affinity for the mu-opioid receptor compared to fentanyl.[2] This is attributed to the loss of favorable van der Waals interactions with the receptor's binding pocket that the larger phenethyl group provides.[3]
-
Expert Insight: The N-phenethyl group of fentanyl is believed to occupy a hydrophobic pocket in the mu-opioid receptor, contributing significantly to its high affinity. Replacing this with a smaller methyl group leads to a substantial loss of these favorable interactions, resulting in a weaker binding affinity. Therefore, it can be inferred that this compound derivatives are likely to exhibit lower mu-opioid receptor affinity compared to their N-phenethyl counterparts.
The gem-dimethyl substitution at the C4 position of the piperidine ring introduces significant steric bulk in close proximity to the aniline moiety. Studies on related 4-alkyl-4-(m-hydroxyphenyl)piperidines have shown that increasing the size of the C4-alkyl substituent can influence both receptor affinity and efficacy.[4] While a single methyl group at C4 can be tolerated, the introduction of a second methyl group likely imposes conformational constraints on the molecule, potentially hindering its ability to adopt the optimal conformation for receptor binding.
-
Expert Insight: The planarity and rotational freedom of the aniline ring relative to the piperidine core are important for receptor interaction. The gem-dimethyl groups at C4 can restrict this rotation, which may negatively impact binding affinity. However, this steric hindrance could also potentially shift the selectivity profile of the ligand towards other opioid receptors (delta or kappa) or even non-opioid targets.
II. The Aniline Moiety: Fine-Tuning Affinity and Selectivity
The aniline ring provides a platform for modifications that can fine-tune the electronic and steric properties of the ligand, thereby influencing its interaction with the opioid receptors.
Substitution on the aniline ring of 4-anilinopiperidine derivatives has been explored to modulate activity. For instance, halogenation of the aniline ring is a common strategy in the illicit synthesis of fentanyl analogs.[5] The position and nature of the substituent can impact binding affinity and selectivity.
-
Expert Insight: Electron-withdrawing or electron-donating groups on the aniline ring can alter the pKa of the aniline nitrogen and influence hydrogen bonding interactions with the receptor. A systematic exploration of substituents (e.g., fluoro, chloro, methoxy) at the ortho, meta, and para positions of the aniline ring of this compound would be necessary to fully elucidate the SAR at this position.
In many potent 4-anilinopiperidine analgesics, the aniline nitrogen is acylated, typically with a propanamide group as seen in fentanyl. This group is crucial for potent agonist activity at the mu-opioid receptor.
-
Expert Insight: The propanamide moiety is believed to engage in key hydrogen bonding and hydrophobic interactions within the mu-opioid receptor binding site. It is highly probable that the presence of a propanamide group on the aniline nitrogen of the this compound scaffold would be a prerequisite for significant mu-opioid agonist activity.
Comparative Data Summary
To provide a clearer perspective on the anticipated properties of this compound derivatives, the following table compares the structural features and known opioid receptor activities of fentanyl and its N-methyl analog.
| Compound | N1-Substituent | C4-Substituent | Aniline Modification | Mu-Opioid Receptor Affinity (Ki) |
| Fentanyl | Phenethyl | H | N-phenylpropanamide | High (sub-nanomolar) |
| N-Methyl Fentanyl | Methyl | H | N-phenylpropanamide | Significantly lower than Fentanyl |
| Inferred: this compound Derivative | Methyl | gem-Dimethyl | N-phenylpropanamide | Predicted to be low |
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key structural features of the this compound scaffold and the inferred impact of key modifications on mu-opioid receptor affinity.
Caption: Key structural modifications and their predicted impact on mu-opioid receptor affinity.
Experimental Protocols for Biological Evaluation
To empirically determine the SAR of this compound derivatives, the following experimental protocols are recommended. These are standard, validated assays in the field of opioid pharmacology.
I. Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[6]
Objective: To determine the binding affinities of this compound derivatives for the mu (μ), delta (δ), and kappa (κ) opioid receptors.
Materials:
-
Cell membranes expressing the human mu, delta, or kappa opioid receptor.
-
Radioligands: [³H]-DAMGO (for μ), [³H]-Naltrindole (for δ), [³H]-U69,593 (for κ).
-
Non-specific binding control: Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Liquid scintillation counter.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Thaw the cell membranes on ice.
-
Prepare the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of cell membranes (typically 10-20 µg of protein).
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
50 µL of varying concentrations of the test compound or vehicle (for total binding) or a high concentration of naloxone (for non-specific binding).
-
50 µL of assay buffer.
-
-
-
Incubation:
-
Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Scintillation Counting:
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the radioligand competitive binding assay.
II. [³⁵S]GTPγS Functional Assay
This functional assay measures the ability of a compound to activate a GPCR by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G-protein.[7][8]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound derivatives as agonists or antagonists at opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Agonist (e.g., DAMGO for MOR).
-
96-well plates.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Liquid scintillation counter.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and create a serial dilution series.
-
Thaw the cell membranes on ice.
-
Prepare the assay buffer containing GDP (typically 10-30 µM).
-
-
Assay Setup:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of cell membranes (10-20 µg of protein).
-
50 µL of varying concentrations of the test compound.
-
50 µL of [³⁵S]GTPγS (0.05-0.1 nM).
-
50 µL of assay buffer with GDP.
-
-
For antagonist testing, pre-incubate the membranes with the test compound before adding a fixed concentration of a known agonist.
-
-
Incubation:
-
Incubate the plates at 30°C for 60 minutes.
-
-
Filtration and Counting:
-
Follow the same filtration and scintillation counting procedure as described for the radioligand binding assay.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to a standard full agonist).
-
For antagonists, determine the IC50 and calculate the Kb using the appropriate pharmacological model.
-
Caption: Workflow for the [³⁵S]GTPγS functional assay.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives at opioid receptors is likely to be a complex interplay of steric and electronic factors. Based on the analysis of related analogs, it is predicted that these compounds will exhibit lower affinity for the mu-opioid receptor compared to fentanyl, primarily due to the N-methyl substitution. The gem-dimethyl group at the C4 position is expected to introduce steric constraints that may further reduce affinity but could also confer selectivity for other receptors.
The true therapeutic potential of this scaffold can only be unlocked through systematic synthesis and rigorous biological evaluation using the standardized assays outlined in this guide. Future studies should focus on:
-
Systematic modification of the aniline ring: Introducing a variety of substituents to probe the electronic and steric requirements for optimal receptor interaction.
-
Exploration of different N-substituents on the piperidine ring: While this guide focuses on the N-methyl derivative, exploring larger and more diverse substituents could lead to compounds with improved affinity and efficacy.
-
Determination of functional activity profiles: Characterizing compounds as full agonists, partial agonists, or antagonists at all three opioid receptor subtypes (μ, δ, and κ) is essential for understanding their pharmacological effects.
-
In vivo studies: Promising candidates identified through in vitro screening should be advanced to in vivo models of pain to assess their analgesic efficacy and side-effect profile.
By adopting a rational, data-driven approach to the design and evaluation of this compound derivatives, the scientific community can continue to advance the field of opioid pharmacology and develop safer and more effective treatments for pain.
References
-
Fentanyl and the 4-Anilinopiperidine Group of Analgesics. Semantic Scholar. [Link]
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508.
-
Ligand binding modes at the μ opioid receptor. ResearchGate. [Link]
- Loew, G. H., Lawson, J. A., & Keys, C. (1986). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Molecular pharmacology, 29(5), 467-476.
- Spagnolo, B., Calo, G., Polgar, W. E., Jiang, F., Olsen, C. M., Berzetei-Gurske, I., ... & Zaveri, N. T. (2008). Activities of mixed NOP and μ-opioid receptor ligands. British journal of pharmacology, 153(3), 609-619.
-
The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. [Link]
-
The principle of the delta opioid receptor – ligand binding assay... ResearchGate. [Link]
- Rinnová, M., Nefzi, A., & Houghten, R. A. (2002). Opioid activity of 4-imidazolidinone positional analogues of Leu-Enkephalin. Bioorganic & medicinal chemistry letters, 12(21), 3175-3178.
- Colapret, J. A., Kirby, S. D., Schelkun, P. H., & Zaveri, N. T. (1995). 4-Phenyl-and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of medicinal chemistry, 38(19), 3667-3675.
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
- Finney, Z. G., & Riley, T. N. (1980). 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogs. Journal of medicinal chemistry, 23(8), 895-899.
- Vashisth, H., & Abrams, C. F. (2020). How μ-Opioid Receptor Recognizes Fentanyl. ACS chemical neuroscience, 11(23), 3868-3877.
-
Figure 2, 35S-GTPγS binding assay – Secondary functional assays for KOR agonist probes and selected analogs. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
GTPγS Binding Assay. Creative Bioarray. [Link]
- Shang, Y., LeRouzic, V., & Filizola, M. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. International Journal of Molecular Sciences, 22(24), 13346.
-
Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. [Link]
- Zhang, L. L., & Liu, B. C. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 3(16).
- Le, T., Gardner, E., An, A., Holland, M., Martin, A., Yun, H., ... & Lansdell, M. (2017). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. MedChemComm, 8(2), 336-341.
- Riley, T. N., & Bagley, J. R. (1979). 4-Anilidopiperidine analgesics. 2. A study of the conformational aspects of the analgesic activity of the 4-anilidopiperidines utilizing isomeric N-substituted 3-(propananilido)nortropane analogs. Journal of medicinal chemistry, 22(10), 1167-1171.
- Shen, Q., Qian, Y., Xu, X. J., Zhang, Y. F., Zhu, X. Y., Chen, J., ... & Fu, W. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of medicinal chemistry, 64(3), 1489-1506.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Aniline-Piperidine Scaffold: A Comparative Guide to the Applications of 4-(1,4-Dimethylpiperidin-4-yl)aniline and its Analogs in Drug Discovery
Introduction: The Strategic Value of the 4-Anilino-Piperidine Moiety
In the landscape of modern medicinal chemistry, the 4-anilino-piperidine scaffold has emerged as a privileged structure, serving as a versatile building block in the design of novel therapeutics.[1][2] Its prevalence stems from a combination of favorable physicochemical properties and synthetic accessibility. The piperidine ring, a common feature in many approved drugs, imparts three-dimensional complexity, which can enhance binding to biological targets and improve properties like solubility and lipophilicity.[3] The aniline portion provides a key aromatic interaction point and a readily modifiable handle for synthetic elaboration.
This guide focuses on the applications of a specific, yet sparsely documented, member of this family: 4-(1,4-Dimethylpiperidin-4-yl)aniline . Due to the limited volume of published research on this exact molecule, we will broaden our scope to provide a comparative analysis with its close structural analogs: 4-(1-Methylpiperidin-4-yl)aniline and 4-(4-Methylpiperazin-1-yl)aniline. By examining the well-documented applications of these related compounds, we can infer the potential therapeutic utility of this compound and provide a comprehensive overview of this chemical space for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1242153-34-9 | [4] |
| Molecular Formula | C13H20N2 | [4] |
| Molecular Weight | 204.31 g/mol | [4] |
| SMILES | NC1=CC=C(C2(C)CCN(C)CC2)C=C1 | [4] |
The structure features a gem-dimethyl substitution on the 4-position of the piperidine ring, which is a key differentiating feature from its more commonly cited analogs. This substitution pattern can have significant implications for its conformational rigidity and metabolic stability, potentially offering advantages in drug design.
Comparative Analysis of 4-Anilino-Piperidine/Piperazine Analogs
The true utility of the this compound scaffold can be appreciated by examining the biological activities of its near relatives. These analogs have found applications in diverse therapeutic areas, most notably in oncology and neuroscience.
The 4-(1-Methylpiperidin-4-yl)aniline Scaffold in Neurological Drug Discovery
The 4-(1-Methylpiperidin-4-yl)aniline moiety is a well-established pharmacophore in the development of agents targeting the central nervous system (CNS).[1] Its structure is a key component of molecules designed to interact with opioid receptors.
New 4-anilidopiperidine analogs have been synthesized to explore their effects on μ and δ opioid receptors.[5] These compounds have demonstrated a wide range of binding affinities and have shown selectivity for the μ opioid receptor.[5] The protonatable nitrogen of the piperidine ring and the aromatic aniline are thought to mimic the N-terminal tyrosine moiety of opioid peptides, a crucial interaction for receptor binding.[5]
The 4-(4-Methylpiperazin-1-yl)aniline Scaffold in Kinase Inhibition
The 4-(4-methylpiperazin-1-yl)aniline scaffold is a prominent feature in the design of kinase inhibitors for cancer therapy.[6][7] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Derivatives of 4-(4-methylpiperazin-1-yl)aniline have been investigated as G-quadruplex stabilizers, which can prevent the expression of oncogenes like c-MYC, offering a potential avenue for anticancer therapy.[6] Furthermore, this scaffold is a key component of potent dual inhibitors of ABL and c-KIT kinases, which are drivers of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), respectively.[7][8]
The piperazine ring in these molecules often serves to enhance solubility and can be modified to fine-tune the pharmacokinetic properties of the drug candidate.
Experimental Protocols
A crucial aspect of drug discovery is the ability to synthesize and evaluate novel compounds. Below are generalized, step-by-step methodologies for the synthesis of a 4-anilino-piperidine derivative and a kinase inhibition assay.
Synthesis of a 4-(Piperidin-3-yl)aniline Derivative
This protocol is based on a patented method for the preparation of a 4-(piperidin-3-yl)aniline intermediate.[9]
Workflow for the Synthesis of 4-(Piperidin-3-yl)aniline
Caption: Synthetic workflow for a 4-(piperidin-3-yl)aniline derivative.
-
Salt Formation: 3-(4-nitrobenzoyl)pyridine is reacted with a 3-halopropylene in the presence of zinc powder in an organic solvent such as ethanol or acetonitrile at 55-65°C for 2-3 hours. The product, an N-allyl-3-(4-nitrobenzoyl)pyridine quaternary ammonium salt, is obtained after filtration and concentration.[9]
-
Reduction: The quaternary ammonium salt is mixed with zinc chloride in a reaction vessel. Sodium borohydride is then added in portions, and the reaction proceeds at 20-30°C for 3-5 hours.[9]
-
Workup and Isolation: The reaction mixture is concentrated, poured into ice water, and quenched with dilute hydrochloric acid. The pH is then adjusted to 10-12 with a base, followed by extraction with ethyl acetate. The combined organic layers are concentrated under reduced pressure to yield 4-(piperidin-3-yl)aniline.[9]
In Vitro Kinase Inhibition Assay
This generalized protocol outlines the steps to assess the inhibitory activity of a compound against a target kinase.
Workflow for a Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
-
Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent, such as DMSO.
-
Assay Setup: In a microplate, add the target kinase, its substrate (often a peptide), and adenosine triphosphate (ATP). Then, add the diluted test compound. Include control wells with no inhibitor (positive control) and no kinase (negative control).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specific period to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. The signal is typically measured using a plate reader (e.g., luminescence or fluorescence).
-
Data Analysis: The signal intensity is inversely proportional to the kinase inhibition. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Conclusion: Future Directions for this compound
While the direct applications of this compound are not yet extensively documented in peer-reviewed literature, its structural similarity to well-established pharmacophores suggests significant potential in drug discovery. The comparative analysis with its 1-methylpiperidine and 4-methylpiperazine analogs highlights promising avenues for investigation, particularly in the development of novel kinase inhibitors and CNS-active agents. The gem-dimethyl substitution on the piperidine ring may offer advantages in terms of metabolic stability and conformational constraint, which could be exploited to design more potent and selective drug candidates. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its therapeutic potential.
References
-
Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. [Link]
-
4-(1-Methyl-piperidin-4-yl)aniline. [Link]
-
4-(4-Methyl-piperidin-1-yl)aniline. [Link]
-
4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem. [Link]
-
A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... - ResearchGate. [Link]
- CN106432054A - Method for preparing 4-(piperidine-3-yl)
-
Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed. [Link]
-
Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed. [Link]
-
Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI. [Link]
-
Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. [Link]
-
Multi kinase inhibitors - Otava Chemicals. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. [Link]
-
Article - Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline. [Link]
-
N,N-Dimethyl-4-(piperidin-4-yl)aniline - Luminix Health. [Link]
-
Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors - ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1242153-34-9|this compound|BLD Pharm [bldpharm.com]
- 5. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(1,4-Dimethylpiperidin-4-yl)aniline
This document provides a detailed protocol for the proper disposal of 4-(1,4-Dimethylpiperidin-4-yl)aniline, a substituted aniline and piperidine derivative commonly used in pharmaceutical and chemical synthesis.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guidance is synthesized from the safety and disposal information of structurally analogous compounds, established principles of chemical hygiene, and regulatory standards set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of the environment.
The fundamental principle guiding the disposal of this compound is the management of its inherent hazards. Structurally similar compounds exhibit acute toxicity if swallowed, in contact with skin, or if inhaled; cause severe skin and eye irritation; and are toxic to aquatic life.[3][4] Therefore, all waste containing this compound must be treated as hazardous waste.
I. Hazard Assessment and Waste Classification
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Based on data from similar substituted anilines and piperidines, this compound should be presumed to possess the following hazardous characteristics:
| Hazard Classification | Description | GHS Hazard Statements (Anticipated) |
| Acute Toxicity | May be harmful or fatal if swallowed, inhaled, or in contact with skin.[3] | H301, H311, H331 (Toxic) or H302, H312, H332 (Harmful) |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns with prolonged contact.[4] | H314 or H315 |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[4] | H318 or H319 |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | H400, H410 |
Due to these properties, any waste containing this compound is classified as hazardous waste. Aniline and its derivatives are specifically listed under the Resource Conservation and Recovery Act (RCRA), with aniline carrying the waste code U012.[5][6] All waste generated must be managed in accordance with federal, state, and local regulations.[7]
II. Personnel Protection and Safety Precautions
Adherence to a comprehensive Chemical Hygiene Plan (CHP) is mandatory when handling this compound.[8][9][10] The following personal protective equipment (PPE) and safety measures are required:
-
Engineering Controls : All handling of the compound and its waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles and a face shield must be worn.[11]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before each use.[11]
-
Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[11]
-
-
Hygiene Practices : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[12]
III. Waste Segregation and Collection
Proper segregation of waste streams is critical to prevent dangerous reactions and ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Satellite Accumulation Area (SAA) : Establish a designated SAA within the laboratory, near the point of waste generation. This area must be clearly marked with a "Hazardous Waste" sign.
-
Select Appropriate Waste Containers :
-
Liquid Waste : Use a chemically compatible, leak-proof container with a secure screw-top cap (e.g., high-density polyethylene - HDPE). The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound".
-
Solid Waste : Collect contaminated solids (e.g., weighing paper, contaminated gloves, absorbent pads) in a separate, clearly labeled, and sealed container.
-
-
Labeling : All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the date accumulation begins.[7]
-
Segregation : Do not mix waste containing this compound with incompatible materials such as strong oxidizing agents, acids, or bases.[5]
Diagram 1: Waste Segregation Workflow
Caption: Workflow for proper segregation and collection of waste.
IV. Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the chemical fume hood is operational. If the spill is outside the hood, ventilate the area.
-
Don PPE : Wear the appropriate PPE as described in Section II.
-
Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontamination : Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.[8]
-
Reporting : Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
V. Final Disposal Procedures
The final disposal of this compound waste must be handled by a licensed professional waste disposal company.
The recommended and often mandated disposal method is high-temperature incineration. [13][14]
Causality of Incineration:
-
Thermal Decomposition : High temperatures in a chemical incinerator, equipped with an afterburner and scrubber, break down the complex organic structure of this compound into simpler, less toxic compounds, primarily carbon dioxide, water, and nitrogen oxides.[14]
-
Environmental Protection : This method prevents the release of the toxic compound into landfills or water systems, where it could persist and harm aquatic life. Incineration mitigates the risk of secondary pollution that can arise from other disposal methods.[15][16]
Step-by-Step Final Disposal Workflow:
-
Container Sealing and Transport : Once the waste container is full (leaving at least 10% headspace for expansion), securely seal it.
-
Request Pickup : Contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Documentation : Ensure all necessary waste manifests and documentation are completed accurately, as required by the EPA and the Department of Transportation (DOT).
-
Transfer to Licensed Facility : The licensed waste disposal service will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction via incineration.
Diagram 2: Disposal Decision and Execution Pathway
Caption: The procedural pathway for the final disposal of the hazardous waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and regulatory compliance.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Luminix Health. (n.d.). N,N-Dimethyl-4-(piperidin-4-yl)aniline. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA FactSheet. Retrieved from [Link]
-
Chaturvedi, P., & Katoch, S. S. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health & Pollution, 10(25). [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Journal of Health & Pollution. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Global Safety Management, Inc. (2015). Safety Data Sheet: Aniline. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
-
MDPI. (2023). A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix. Toxics, 11(11), 932. [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. Retrieved from [Link]
- Wiley-VCH. (2000). "Aniline and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology.
-
Triumvirate Environmental. (n.d.). Chemical Hygiene Plans. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 8. osha.gov [osha.gov]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. triumvirate.com [triumvirate.com]
- 11. Chemical Hygiene Plan | Environment, Health and Safety [ehs.cornell.edu]
- 12. carlroth.com [carlroth.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. softbeam.net:8080 [softbeam.net:8080]
- 15. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
